
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene is a complex organic compound characterized by its unique cyclopentadiene structure. This compound is notable for its multiple methyl groups and a methylidene group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Scientific Research Applications
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene: Similar structure but with different methyl group positions.
1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene: Another cyclopentadiene derivative with a similar methylidene group.
Uniqueness
1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene is unique due to its specific arrangement of methyl groups and the presence of a propan-2-yl group
Properties
Molecular Formula |
C12H18 |
|---|---|
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H18/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,3H2,1-2,4-6H3 |
InChI Key |
MLMYZQIKNUSPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1=C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


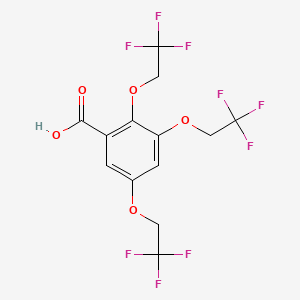
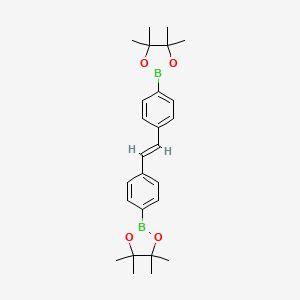
![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
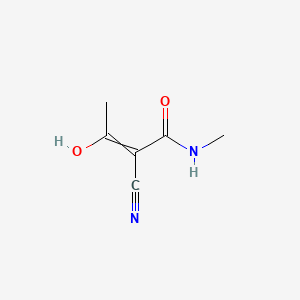
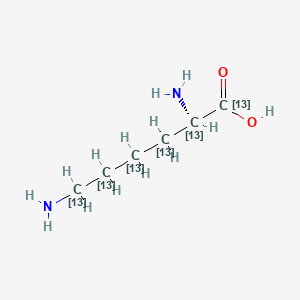
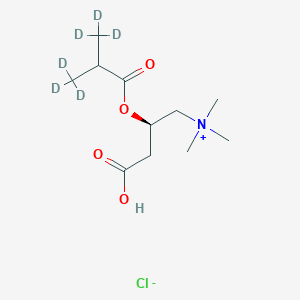
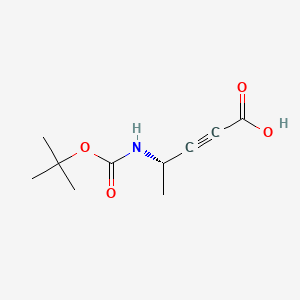
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
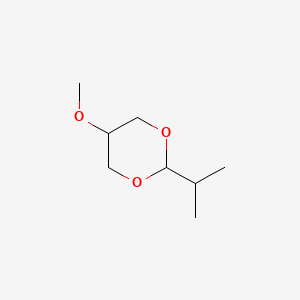

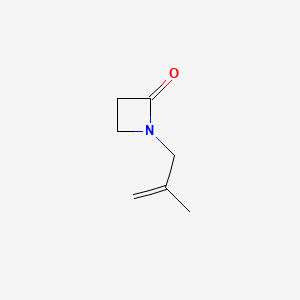

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)

